molecular formula C25H23N3O2S B11639136 (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4(5H)-one

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B11639136
M. Wt: 429.5 g/mol
InChI Key: GTOJDRPGXUKMFR-HAVVHWLPSA-N
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Description

(5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of thiazolones This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylphenyl group and a furan ring attached to a thiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolone core, followed by the introduction of the piperazine and furan moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • **(5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of (5E)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, furan ring, and thiazolone core makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C25H23N3O2S/c1-18-7-9-20(10-8-18)27-13-15-28(16-14-27)25-26-24(29)23(31-25)17-21-11-12-22(30-21)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3/b23-17+

InChI Key

GTOJDRPGXUKMFR-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5)/S3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5)S3

Origin of Product

United States

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